1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine, also known as IBQ, is a heterocyclic compound. It has been developed as a versatile building block in organic synthesis. The IUPAC name of this compound is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine .
Molecular Structure Analysis
The molecular formula of this compound is C13H20N2 . The InChI code for this compound is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 218.3 g/mol . It is a solid substance .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Binding Studies : Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives were synthesized and evaluated for their affinity for apamin-sensitive binding sites. The studies emphasized the structural requirements for high affinity, indicating the importance of specific substituents and molecular configurations (Graulich et al., 2006).
Redox Annulations : 1,2,3,4-Tetrahydroisoquinoline and related compounds were involved in redox-neutral annulations, indicating their versatility in chemical reactions and potential in creating complex molecular architectures (Zhu & Seidel, 2017), (Paul et al., 2020), (Paul et al., 2019).
Antioxidant Activity : The antioxidant activities of amines with a fused nitrogen-containing heterocyclic ring were assessed. Particularly, 1,2,3,4-tetrahydroquinolines with specific ortho-substituents showed increased antioxidant potential, suggesting their possible use in materials or pharmaceuticals aimed at oxidative stress mitigation (Nishiyama et al., 2003).
Asymmetric Hydrogenation and Chiral Synthesis : 1,2,3,4-Tetrahydroisoquinolines were synthesized using asymmetric hydrogenation of isoquinolinium salts. This method is notable for its potential in creating optically active compounds, which are crucial in the development of pharmaceuticals and bioactive molecules (Iimuro et al., 2013).
Biological and Medicinal Applications
Antifungal Activity : Compounds derived from reactions involving 1,2,3,4-tetrahydroisoquinolines exhibited significant antifungal activity against Candida albicans. This points towards their potential application in developing new antifungal agents or treatments (Surikova et al., 2010).
Kinetic Resolution and Pharmaceutical Applications : The kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline derivatives was studied, which is a critical process in the production of pure enantiomers for pharmaceutical use (Krasnov et al., 2002).
Fluorescent Response of Derivatives : Isoquinoline-based ligands exhibited zinc-induced fluorescence enhancement, which could be leveraged in bioimaging or the development of sensors for zinc ions (Mikata et al., 2012).
Properties
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10(2)9-15-7-3-4-11-5-6-12(14)8-13(11)15/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXZWYPBYGTGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651299 | |
Record name | 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927684-32-0 | |
Record name | 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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